Flupentixol decanoate
Overview
Description
Flupenthixol decanoate is a long-acting injectable antipsychotic medication belonging to the thioxanthene class. It is primarily used in the treatment of chronic schizophrenia and other psychotic disorders. The compound is produced by esterification of cis (Z)-flupentixol with decanoic acid . Flupenthixol decanoate is known for its ability to manage symptoms of schizophrenia, such as hallucinations, delusions, and thought disorders .
Mechanism of Action
Flupentixol decanoate, also known as FLUPENTHIXOL DECANOATE, is a long-acting injectable formulation of flupentixol, a thioxanthene neuroleptic . It is used to manage symptoms of schizophrenia and depression .
Target of Action
This compound primarily targets D1 and D2 dopamine receptors . These receptors play a crucial role in the regulation of various brain functions, including mood, reward, and cognition.
Mode of Action
This compound acts as an antagonist of both D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby modulating the dopaminergic pathways in the brain .
Pharmacokinetics
This compound is produced by esterification of cis(Z)‐flupentixol with decanoic acid . It is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The active ingredient in the intramuscular formulation, this compound, is hydrolyzed to flupentixol . Flupentixol is 99% bound to plasma proteins .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. Its antagonistic action on dopamine receptors can lead to a reduction in the symptoms of schizophrenia and depression . At lower doses, it may have antidepressant effects, possibly due to increased postsynaptic activation via higher dopamine levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flupenthixol decanoate is synthesized through the esterification of cis (Z)-flupentixol with decanoic acid . The reaction typically involves the use of a catalyst and an appropriate solvent to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired ester product.
Industrial Production Methods
In industrial settings, the production of flupenthixol decanoate involves large-scale esterification processes. The raw materials, including cis (Z)-flupentixol and decanoic acid, are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through various techniques, such as distillation and crystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Flupenthixol decanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert flupenthixol decanoate into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles, and the conditions vary depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of flupenthixol decanoate.
Scientific Research Applications
Flupenthixol decanoate has several scientific research applications, including:
Chemistry: The compound is used as a model molecule in studies of esterification and other organic reactions.
Biology: Researchers study the effects of flupenthixol decanoate on cellular processes and neurotransmitter systems.
Industry: Flupenthixol decanoate is used in the pharmaceutical industry for the development of long-acting injectable formulations.
Comparison with Similar Compounds
Similar Compounds
Fluphenazine decanoate: Another long-acting injectable antipsychotic used in the treatment of schizophrenia.
Zuclopenthixol decanoate: A similar compound with a slightly different chemical structure and pharmacological profile.
Uniqueness
Flupenthixol decanoate is unique in its specific receptor binding profile and long duration of action. It is particularly effective in patients with poor compliance to oral medications, as it provides sustained therapeutic effects with less frequent dosing .
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKWDDSLMBHIFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865569 | |
Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30909-51-4 | |
Record name | Flupenthixol decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30909-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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